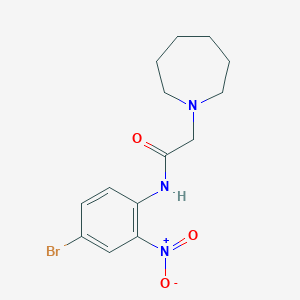
N-(2-chloro-4-isopropoxy-5-methoxybenzyl)cyclopentanamine hydrochloride
Vue d'ensemble
Description
N-(2-chloro-4-isopropoxy-5-methoxybenzyl)cyclopentanamine hydrochloride, also known as CI-994, is a small molecule inhibitor of histone deacetylase (HDAC) enzymes. HDACs are a family of enzymes that remove acetyl groups from histone proteins, leading to chromatin condensation and gene silencing. CI-994 has been shown to have anticancer activity in preclinical studies, and is currently being evaluated in clinical trials.
Mécanisme D'action
N-(2-chloro-4-isopropoxy-5-methoxybenzyl)cyclopentanamine hydrochloride exerts its anticancer effects by inhibiting HDAC enzymes, leading to the accumulation of acetylated histones and the activation of tumor suppressor genes. HDAC inhibition also leads to the acetylation of non-histone proteins, such as transcription factors and chaperone proteins, which can affect various cellular processes, including cell cycle progression, DNA repair, and protein degradation.
Biochemical and Physiological Effects:
In addition to its anticancer effects, N-(2-chloro-4-isopropoxy-5-methoxybenzyl)cyclopentanamine hydrochloride has been shown to have other biochemical and physiological effects. It has been shown to increase the expression of fetal hemoglobin in erythroid cells, which may have potential therapeutic implications for sickle cell disease. N-(2-chloro-4-isopropoxy-5-methoxybenzyl)cyclopentanamine hydrochloride has also been shown to have anti-inflammatory effects in animal models of rheumatoid arthritis and sepsis.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-chloro-4-isopropoxy-5-methoxybenzyl)cyclopentanamine hydrochloride has several advantages as a research tool. It is a small molecule with good bioavailability and pharmacokinetics, making it suitable for in vivo studies. It also has a well-defined mechanism of action and has been extensively studied in preclinical models. However, N-(2-chloro-4-isopropoxy-5-methoxybenzyl)cyclopentanamine hydrochloride has some limitations as well. It has low selectivity for HDAC enzymes, which may limit its therapeutic potential and lead to off-target effects. It also has limited solubility, which may affect its efficacy in certain experimental settings.
Orientations Futures
There are several future directions for research on N-(2-chloro-4-isopropoxy-5-methoxybenzyl)cyclopentanamine hydrochloride. One area of interest is the development of more selective HDAC inhibitors with improved therapeutic profiles. Another area of interest is the evaluation of N-(2-chloro-4-isopropoxy-5-methoxybenzyl)cyclopentanamine hydrochloride in combination with other anticancer agents, such as immune checkpoint inhibitors and targeted therapies. Additionally, the potential therapeutic applications of N-(2-chloro-4-isopropoxy-5-methoxybenzyl)cyclopentanamine hydrochloride in non-cancer diseases, such as sickle cell disease and inflammatory disorders, warrant further investigation.
Applications De Recherche Scientifique
N-(2-chloro-4-isopropoxy-5-methoxybenzyl)cyclopentanamine hydrochloride has been extensively studied for its anticancer activity in preclinical models. It has been shown to induce cell cycle arrest, apoptosis, and differentiation in various cancer cell lines, including leukemia, lymphoma, breast cancer, and lung cancer. N-(2-chloro-4-isopropoxy-5-methoxybenzyl)cyclopentanamine hydrochloride has also been shown to enhance the efficacy of other anticancer agents, such as cisplatin and doxorubicin, in vitro and in vivo.
Propriétés
IUPAC Name |
N-[(2-chloro-5-methoxy-4-propan-2-yloxyphenyl)methyl]cyclopentanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24ClNO2.ClH/c1-11(2)20-16-9-14(17)12(8-15(16)19-3)10-18-13-6-4-5-7-13;/h8-9,11,13,18H,4-7,10H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIJFLOZXMBQLRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C(=C1)Cl)CNC2CCCC2)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-chloro-5-methoxy-4-propan-2-yloxyphenyl)methyl]cyclopentanamine;hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3-chloro-4-methoxyphenyl)-2-[(5-nitro-2-pyridinyl)thio]acetamide](/img/structure/B4139430.png)

![N-[2-bromo-5-ethoxy-4-(2-propyn-1-yloxy)benzyl]cyclopentanamine hydrochloride](/img/structure/B4139448.png)
![2-[(4-amino-6-ethyl-6-methyl-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio]-N,N-diethylacetamide](/img/structure/B4139455.png)
![3-bromo-N-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzamide](/img/structure/B4139463.png)
![2-({4-[(2,4-dichlorobenzyl)oxy]-3-ethoxybenzyl}amino)ethanol hydrochloride](/img/structure/B4139470.png)
![N-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide](/img/structure/B4139476.png)
![4-(2,5-difluorophenyl)-1,3,4,6,7,8-hexahydro-2H-cyclopenta[g]quinolin-2-one](/img/structure/B4139484.png)
![(4-fluoro-3-methylphenyl)[methyl(prop-2-yn-1-yl)amino]acetic acid](/img/structure/B4139486.png)
![9-(2-hydroxy-3-methoxyphenyl)-10-[3-(trifluoromethyl)phenyl]-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione acetate (salt)](/img/structure/B4139513.png)

![N-cyclohexyl-2-{4-[(4-ethoxyphenyl)amino]-4-oxobutanoyl}hydrazinecarboxamide](/img/structure/B4139520.png)
![[2-({cyclohexyl[2-(ethylthio)ethyl]amino}methyl)phenoxy]acetic acid](/img/structure/B4139527.png)
